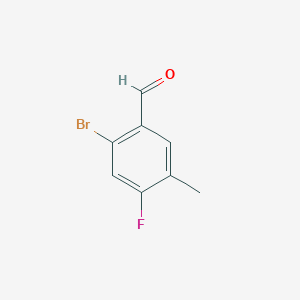

2-Bromo-4-fluoro-5-methylbenzaldehyde

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSFHINXVWRTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652923 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-17-1 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-fluoro-5-methylbenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Abstract

This compound is a key substituted aromatic aldehyde that serves as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature—featuring an aldehyde, a bromine atom, and a fluorine atom—provides multiple reactive sites for constructing pharmacologically active compounds and advanced materials. The strategic placement of these groups, particularly the ortho-bromine relative to the aldehyde, makes it an indispensable intermediate in medicinal chemistry for introducing specific molecular scaffolds. This guide provides a detailed examination of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies for researchers and professionals in drug development.

Introduction: Strategic Importance in Synthesis

Fluorinated organic compounds have a prominent role in modern drug discovery, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[1] Aromatic aldehydes, such as 4-fluoro-3-methylbenzaldehyde and 2-bromo-4-fluorobenzaldehyde, are fundamental precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3][4][5] this compound combines these valuable features, making it a high-value intermediate. The aldehyde group facilitates transformations like condensations and reductive aminations, while the bromo and fluoro substituents enable cross-coupling reactions and modulate the electronic properties of the molecule. This guide explores the two most logical and industrially relevant retrosynthetic approaches to its synthesis: the late-stage bromination of a pre-formed aldehyde and the formylation of a brominated aromatic precursor.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies. The disconnection of the Carbon-Bromine bond suggests a pathway beginning with 4-fluoro-3-methylbenzaldehyde. Alternatively, disconnecting the Carbon-CHO bond points to a route starting from 1-bromo-5-fluoro-4-methylbenzene.

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 4-fluoro-3-methylbenzaldehyde. The success of this pathway hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The substitution pattern on the starting material, 4-fluoro-3-methylbenzaldehyde, presents a complex interplay of directing effects:

-

Aldehyde (-CHO): A deactivating, meta-directing group.

-

Methyl (-CH₃): An activating, ortho, para-directing group.

-

Fluorine (-F): A deactivating (by induction) but ortho, para-directing group (by resonance).

The bromine electrophile will substitute at the most nucleophilic position. The C2 position is ortho to the activating methyl group and meta to the deactivating aldehyde group, making it the most probable site for bromination. The fluorine's para-directing effect also weakly favors the C2 position. This convergence of directing effects makes this pathway highly regioselective for the desired product. The use of a Lewis acid catalyst, such as AlCl₃ or FeBr₃, is essential to polarize the bromine molecule, generating a potent electrophile (Br⁺) capable of reacting with the moderately activated aromatic ring.[6][7]

Caption: Workflow for the electrophilic bromination pathway.

Experimental Protocol: Bromination of 4-Fluoro-3-methylbenzaldehyde

This protocol is adapted from established procedures for the bromination of substituted benzaldehydes.[6][8]

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagent Suspension: Suspend anhydrous aluminum trichloride (1.1 eq.) in dry dichloromethane (DCM, 5 mL per gram of starting material). Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Add 4-fluoro-3-methylbenzaldehyde (1.0 eq.) to the stirred suspension, ensuring the temperature remains below 10°C.

-

Bromine Addition: Add molecular bromine (1.1 eq.) dropwise via the dropping funnel over 30 minutes. A dark red color will develop.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 4-6 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (10 g per gram of starting material).

-

Extraction: Separate the aqueous layer and extract it twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic phase sequentially with a 10% sodium metabisulfite solution (to quench unreacted bromine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Pathway 2: Formylation of 1-Bromo-5-fluoro-4-methylbenzene

This strategy introduces the aldehyde group in the final step. It offers alternative methods that can be advantageous depending on reagent availability and scale. The key is the regioselective introduction of the formyl group at the C2 position, ortho to the bromine atom.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[9][10] It employs the "Vilsmeier reagent," a chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12][13] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated rings.[13] In 1-bromo-5-fluoro-4-methylbenzene, the combined activating and directing effects of the methyl (ortho), fluoro (para), and bromo (ortho) groups strongly favor electrophilic attack at the C2 position, leading to the desired product after hydrolysis of the iminium intermediate.

This procedure is based on general protocols for the Vilsmeier-Haack reaction.[11]

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, cool anhydrous DMF (10 eq.) to 0°C. Add POCl₃ (1.5 eq.) dropwise with vigorous stirring, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Add 1-bromo-5-fluoro-4-methylbenzene (1.0 eq.) to the Vilsmeier reagent solution.

-

Reaction: Slowly warm the mixture to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7) to hydrolyze the intermediate.

-

Work-up and Extraction: Stir the mixture for 30 minutes, then extract the product with ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄.

-

Purification: After filtering and concentrating the solvent, purify the crude product by column chromatography or recrystallization.

Method B: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in aromatic functionalization.[14] In this reaction, a heteroatom-containing Directing Metalation Group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[14] Halogens, including bromine, can serve as effective DMGs.[7][15] Treatment of 1-bromo-5-fluoro-4-methylbenzene with a strong base like n-butyllithium (n-BuLi) at low temperature results in selective deprotonation at the C2 position to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically DMF, to install the aldehyde group. The extremely low temperatures (-78°C) are crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the aryllithium species.

Caption: Workflows for the formylation pathways.

-

Setup: Under a strict inert atmosphere (argon or nitrogen), add a solution of 1-bromo-5-fluoro-4-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a dry, three-necked flask.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

-

Formylation: Add anhydrous DMF (2.0 eq.) dropwise to the aryllithium solution.

-

Quenching: After stirring for an additional hour at -78°C, allow the reaction to slowly warm to 0°C and then quench by adding 1 M aqueous HCl.

-

Work-up and Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Purification: Filter, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scale, and required purity.

| Feature | Pathway 1: Bromination | Pathway 2A: Vilsmeier-Haack | Pathway 2B: Directed Ortho-Metalation |

| Starting Material | 4-Fluoro-3-methylbenzaldehyde | 1-Bromo-5-fluoro-4-methylbenzene | 1-Bromo-5-fluoro-4-methylbenzene |

| Key Reagents | Br₂, Lewis Acid (AlCl₃) | POCl₃, DMF | n-BuLi, DMF |

| Regioselectivity | High (driven by directing groups) | High (driven by directing groups) | Excellent (driven by ortho-lithiation) |

| Reaction Conditions | 0°C to reflux; corrosive Lewis acid | 0°C to 80°C; corrosive reagents | Cryogenic (-78°C); requires strict anhydrous/inert conditions |

| Advantages | Potentially fewer steps if SM is available; well-established industrial process. | Milder than Friedel-Crafts; avoids highly pyrophoric reagents. | Exceptional regiocontrol; avoids lithium-halogen exchange at low temp. |

| Disadvantages | Use of hazardous bromine and corrosive AlCl₃; potential for over-bromination. | POCl₃ is highly reactive with water; work-up can be vigorous. | Requires cryogenic temperatures and strict inert atmosphere; n-BuLi is pyrophoric. |

Purification and Analytical Characterization

-

Purification: The final product, being a solid or high-boiling liquid, is typically purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or silica gel column chromatography . For larger scales, vacuum distillation may be applicable.[8]

-

Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the substitution pattern and presence of the aldehyde proton (~10 ppm).

-

¹³C NMR: To confirm the number of unique carbons and the carbonyl carbon (~190 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the aldehyde (~1700 cm⁻¹).

-

Melting Point: To assess purity.

-

Safety and Handling

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face shield.

-

Lewis Acids (AlCl₃, POCl₃): Highly corrosive and react violently with water. Handle in a dry environment and add cautiously during work-up.

-

Organolithium Reagents (n-BuLi): Pyrophoric (ignites spontaneously in air) and react violently with water. Must be handled under a strict inert atmosphere using syringe techniques.

-

Solvents: Dichloromethane is a suspected carcinogen. Ethers like THF can form explosive peroxides. Always use in a fume hood and follow standard laboratory safety protocols.

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategies: electrophilic bromination of 4-fluoro-3-methylbenzaldehyde or formylation of 1-bromo-5-fluoro-4-methylbenzene. The bromination pathway is direct and relies on classical electrophilic substitution, offering high regioselectivity. The formylation pathway provides two powerful alternatives: the Vilsmeier-Haack reaction, which uses milder conditions than other acylation methods, and Directed Ortho-Metalation, which offers unparalleled regiocontrol but requires more stringent experimental conditions. The selection of the optimal route will be dictated by the specific constraints and capabilities of the research or manufacturing environment, including starting material cost, equipment availability, and safety considerations. Each pathway, when executed with precision, provides reliable access to this valuable synthetic intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

- PrepChem.com. Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde.

- Organic Syntheses. 2-bromo-4-methylbenzaldehyde.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- NROChemistry. Vilsmeier-Haack Reaction.

- Ningbo Inno Pharmchem Co., Ltd. The Versatility of 4-Fluoro-3-methylbenzaldehyde in Specialty Chemical Synthesis.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- ChemicalBook. 2-Bromo-5-fluorobenzaldehyde synthesis.

- Cambridge University Press. Vilsmeier-Haack Reaction.

- Benchchem. Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde.

- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- Chem-Impex. 4-Fluoro-3-methylbenzaldehyde.

- Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.

- Exploring 4-Fluoro-3-Methylbenzaldehyde: Properties and Applications.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Directed (ortho) Metallation.

- Smolecule. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8.

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Chem-Impex. 3-Fluoro-4-methylbenzaldehyde.

- PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets.

- PubChem. 4-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 2783411.

- Wikipedia. Directed ortho metalation.

- Google Patents. US5457239A - Process for formylation of aromatic compounds.

- PubMed. 2-Bromo-5-fluoro-benzaldehyde.

- Organic Syntheses. ortho-Formylation of phenols.

- Sigma-Aldrich. 2-Bromo-4-methylbenzaldehyde technical grade 824-54-4.

- ResearchGate. Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes | Request PDF.

- 2-Bromo-5-hydroxybenzaldehyde: A Key Building Block for Pharmaceutical Innovation.

- ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde.

- PubChem. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726.

- Organic Syntheses. 1-bromo-2-fluorobenzene.

- Reddit. ortho-metalation vs. Li-X exhange? : r/Chempros.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]

- 8. prepchem.com [prepchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-4-fluoro-5-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern offers a versatile scaffold for the construction of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its synthetic relevance. By elucidating the causal relationships behind experimental choices and grounding all information in authoritative data, this document aims to be an essential resource for scientists working with this compound.

Core Molecular and Physical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. These properties dictate its behavior in different solvent systems, its thermal stability, and its reactivity.

Structural and General Properties

The arrangement of the bromo, fluoro, and methyl substituents on the benzaldehyde ring significantly influences its electronic properties and steric hindrance, thereby affecting its reactivity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 916792-17-1 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

Chemical Structure:

Predicted Physicochemical Data

While experimental data for this specific isomer is not widely published, computational models provide valuable estimations for key physicochemical parameters. It is crucial for researchers to experimentally verify these properties for any new batch of the compound.

| Property | Predicted Value | Source(s) |

| Boiling Point | 256.2 °C at 760 Torr | [1] |

| Density | 1.575 g/cm³ | [1] |

| Flash Point | 108.8 °C | [1] |

| Water Solubility | 0.12 g/L at 25 °C (very slightly soluble) | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the methyl protons. The aldehydic proton should appear as a singlet in the downfield region (δ 9.8–10.2 ppm). The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with the adjacent fluorine atom and with each other. The methyl protons will appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ ~190 ppm. The aromatic carbons will appear in the δ 110-165 ppm region, with the carbons directly attached to the electronegative bromine and fluorine atoms being significantly deshielded. The methyl carbon will resonate at the most upfield position.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C-H stretch (aromatic and aldehyde): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption band around 1200 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically around 600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 217.04. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of research, it is imperative to experimentally determine the physicochemical properties of the starting materials. The following are standard, self-validating protocols that can be employed.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a rapid rate initially to determine an approximate melting point.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility Determination

Causality: The solubility profile of the compound in various solvents is crucial for selecting appropriate reaction and purification conditions.

Protocol:

-

Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, DMSO).

-

Sample Preparation: To a series of small test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Observation: Vigorously shake or vortex each tube for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. For quantitative analysis, gravimetric methods can be employed after solvent evaporation.

Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical to obtain high-resolution and artifact-free spectra for accurate structural elucidation.

-

NMR Spectroscopy:

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

-

-

FT-IR Spectroscopy (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Acquire the IR spectrum of the pellet.

-

Synthetic Pathways and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules due to the orthogonal reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the aryl bromide is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The strategic placement of the bromine atom ortho to the aldehyde group, combined with the electronic effects of the fluorine and methyl groups, makes this compound a tailored substrate for building molecular complexity, particularly in the development of novel therapeutic agents and agrochemicals.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Statements: This compound is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic chemistry. A thorough understanding of its physicochemical properties, supported by experimental verification, is essential for its successful application. This guide has provided a framework for its characterization and safe handling, empowering researchers to leverage its unique structural features in the pursuit of scientific innovation.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylbenzaldehyde: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and methyl functional groups on the benzaldehyde scaffold offers a versatile platform for medicinal chemists and materials scientists. The strategic placement of these substituents allows for regioselective modifications, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its commercial availability, chemical properties, potential applications, and safe handling procedures, grounded in authoritative sources and practical insights.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 916792-17-1 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [2] |

| MDL Number | MFCD07782045 | [1] |

Commercial Availability

This compound is available from specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies.

AOBChem USA lists this compound with catalog number AOB82045 and provides it in quantities ranging from 250mg to 5g.[1] Pricing varies by quantity, with larger amounts offering a lower cost per gram.[1] For researchers in need of this specific building block, it is advisable to inquire directly with suppliers for current stock levels and lead times. It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.[2]

Synthesis and Reactivity

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for halogenated and methylated benzaldehydes. A plausible synthetic approach would involve the selective bromination and fluorination of a suitable methylbenzaldehyde precursor.

The reactivity of this compound is dictated by its functional groups: the aldehyde, the bromine atom, and the fluorine atom, all influenced by the methyl group's electronic effects.

Caption: Reactivity map of this compound.

The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or oximes. It is also a key participant in reactions like the Wittig olefination and reductive amination to introduce further complexity. The bromine atom is susceptible to displacement and is an excellent handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can enhance the metabolic stability and binding affinity of derivative compounds in a drug discovery context.[3]

Applications in Research and Drug Discovery

Substituted benzaldehydes are pivotal intermediates in the pharmaceutical industry.[3] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel bioactive molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic areas. For instance, related bromo-fluorobenzaldehydes are utilized in the synthesis of prodrugs and other pharmaceutical excipients to modify properties like solubility and bioavailability.[3]

The presence of the bromine atom is particularly advantageous for fragment-based drug discovery and lead optimization, where it can be replaced with other functional groups to explore the chemical space around a biological target. The fluoro and methyl groups can modulate the electronic properties and lipophilicity of the molecule, which are critical parameters for drug efficacy and pharmacokinetics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, the handling procedures for structurally similar compounds provide essential guidance.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Handle with gloves and wear appropriate protective clothing.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5]

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[5]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

For detailed safety information, always consult the Safety Data Sheet provided by the supplier before use.

Conclusion

This compound is a commercially available and highly versatile building block for chemical synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective utilization in the laboratory. As research in these fields continues to advance, the demand for such specialized intermediates is expected to grow, further solidifying their importance in modern chemical innovation.

References

- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- This compound - AOBChem USA.

- 2-Bromo-5-fluoro-4-methylbenzaldehyde, min 98%, 10 grams.

- How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ.

- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Labor

- SAFETY D

- SAFETY D

Sources

reactivity and stability of 2-Bromo-4-fluoro-5-methylbenzaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4-fluoro-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted aromatic aldehyde of significant interest to researchers and professionals in drug development. The document delineates the compound's physicochemical properties, stability, and safe handling protocols. The core focus is an in-depth exploration of its chemical reactivity, examining the synthetic transformations enabled by its distinct functional groups: the aldehyde, the aryl bromide, and the electronically influential fluoro and methyl substituents. Key reactions, including Suzuki-Miyaura cross-coupling, Wittig olefination, and reductive amination, are discussed with mechanistic insights and detailed experimental protocols. This guide serves as a critical resource for leveraging this versatile building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction and Molecular Overview

This compound is a key organic intermediate whose structural complexity offers a versatile platform for synthetic chemistry. The arrangement of its functional groups—an electrophilic aldehyde, a nucleophilically substitutable bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methyl group—creates a unique reactivity profile. This profile allows for selective, stepwise modifications, making it a valuable starting material in multi-step syntheses common in pharmaceutical development.[1] The ability to leverage the distinct reactivity of both the aldehyde and the aryl bromide facilitates the rapid construction of diverse and sophisticated molecular scaffolds, accelerating the discovery of novel therapeutic agents.[1]

This guide synthesizes information from analogous substituted benzaldehydes to provide a predictive and practical framework for its use, grounded in established chemical principles.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

The precise physicochemical properties for this specific isomer are not broadly published; however, data from closely related analogs and supplier information for similar compounds provide a reliable profile.

| Property | Value / Description | Source |

| CAS Number | Not explicitly available. Analog: 5-Bromo-2-fluoro-4-methylbenzaldehyde (497224-12-1) | [2] |

| Molecular Formula | C₈H₆BrFO | [2] |

| Molecular Weight | 217.04 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature, similar to related compounds. | [3] |

| Melting Point | 30-35 °C (for 2-Bromo-4-methylbenzaldehyde) | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | General Knowledge |

Spectroscopic Signature Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal between δ 9.5-10.5 ppm.[4] Aromatic protons will appear in the δ 7.0-8.0 ppm region, and the methyl protons will present as a singlet around δ 2.2-2.5 ppm.[4]

-

¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 190-195 ppm. Aromatic carbons will resonate between δ 110-165 ppm, with the C-F and C-Br bonds influencing their specific shifts.

-

FTIR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹. C-H stretches for the aromatic ring and aldehyde will be visible around 2750-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Stability and Safe Handling

Stability: Substituted benzaldehydes are generally stable under standard laboratory conditions but are susceptible to oxidation.[5][6] The aldehyde group can slowly oxidize in air to form the corresponding benzoic acid, a process that may be accelerated by light.[5][6] Therefore, the compound should be stored under an inert atmosphere if long-term purity is critical. It is considered air-sensitive in some safety documentation.[7]

Storage and Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9] For long-term storage, refrigeration (-20 °C) is advisable.[10]

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][9] All manipulations should be performed in a well-ventilated chemical fume hood.[9] Avoid inhalation of dust or vapors and contact with skin and eyes.[7]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and reducing agents.[11]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. This allows for a planned sequence of reactions targeting either the aldehyde or the aryl bromide moiety.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 3. 2-ブロモ-4-メチルベンズアルデヒド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. labbox.es [labbox.es]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

An In-Depth Technical Guide to the Potential Derivatives of 2-Bromo-4-fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Bromo-4-fluoro-5-methylbenzaldehyde is a synthetically attractive aromatic aldehyde due to its unique substitution pattern. The presence of an aldehyde group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring offers multiple reactive sites for diversification. This guide provides a comprehensive overview of the potential derivatives of this compound, exploring key synthetic transformations and the pharmacological significance of the resulting molecular architectures. The strategic placement of the bromo and fluoro substituents allows for selective manipulation, making this scaffold a valuable starting point for the synthesis of novel compounds in medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for reaction design and optimization.

| Property | Value | Source |

| CAS Number | 916792-17-1 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | Calculated |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | ~255 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.6 g/cm³ (Predicted) | [2] |

Derivatization of the Aldehyde Functional Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities, each with its own potential applications.

Knoevenagel Condensation: Synthesis of Chalcones and their Analogs

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[3][4] This reaction is particularly valuable for the synthesis of chalcones and their derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9][10][11]

Causality Behind Experimental Choices: The choice of a weak base, such as piperidine or an inorganic base like potassium carbonate, is crucial to deprotonate the active methylene compound without promoting side reactions of the aldehyde. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[12][13][14]

Table of Potential Knoevenagel Products and their Significance

| Active Methylene Compound | Product Type | Potential Pharmacological Activity |

| Malononitrile | Dicyanovinylbenzene | Cytotoxic, Anticancer |

| Ethyl Cyanoacetate | α-Cyanoacrylate | Anti-inflammatory, Enzyme inhibitor |

| Diethyl Malonate | Diethyl Benzylidene Malonate | Intermediate for further synthesis |

| Acetophenone | Chalcone | Anticancer, Antimicrobial, Antioxidant[7] |

graph Knoevenagel_Condensation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; B [label="Active Methylene\nCompound (e.g., Malononitrile)"]; C [label="α,β-Unsaturated Product\n(e.g., Chalcone analog)"];

A -> C [label="Base (e.g., Piperidine)\nEthanol, RT"]; B -> C; }

Caption: Knoevenagel condensation workflow.

Wittig Reaction: Formation of Stilbene Derivatives

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[3][4] This reaction is particularly useful for preparing stilbene derivatives, which are a class of polyphenolic compounds with a diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][15][16]

Causality Behind Experimental Choices: The choice of base for generating the ylide from the corresponding phosphonium salt is critical. Strong bases like n-butyllithium are often required for unstabilized ylides, necessitating anhydrous conditions. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

-

Workup and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide.[3]

Table of Potential Stilbene Derivatives and their Significance

| Phosphonium Salt | Product Type | Potential Pharmacological Activity |

| Benzyltriphenylphosphonium chloride | Stilbene | Anticancer, Antioxidant, Anti-inflammatory[15][16] |

| (4-Methoxybenzyl)triphenylphosphonium chloride | 4-Methoxystilbene | Cardioprotective, Neuroprotective |

| (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride | 3,4,5-Trimethoxystilbene | Antimitotic, Anticancer |

graph Wittig_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="2-Bromo-4-fluoro-\n5-methylbenzaldehyde"]; B [label="Phosphorus Ylide"]; C [label="Stilbene Derivative"]; D [label="Triphenylphosphine\nOxide"];

A -> C [label="Anhydrous THF"]; B -> C; C -> D [style=invis]; }

Caption: Wittig reaction for stilbene synthesis.

Reductive Amination: Synthesis of N-Benzylamine Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[17] The reaction of this compound with a primary or secondary amine in the presence of a reducing agent yields the corresponding N-substituted benzylamine. These derivatives are important scaffolds in medicinal chemistry, with applications as antimycotics and in the development of various therapeutic agents.[13][17][18][19][20][21][22]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the aldehyde starting material as readily, allowing for the formation of the iminium ion intermediate prior to reduction. Dichloromethane is a common solvent for this reaction as it is inert and effectively dissolves the reactants.

Experimental Protocol: Reductive Amination with Benzylamine

-

Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor by TLC.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[17]

Table of Potential N-Benzylamine Derivatives and their Significance

| Amine | Product Type | Potential Pharmacological Activity |

| Benzylamine | N-Benzyl-N-(2-bromo-4-fluoro-5-methylbenzyl)amine | Antimycotic, CNS active agents |

| Aniline | N-(2-bromo-4-fluoro-5-methylbenzyl)aniline | Precursors for kinase inhibitors |

| Morpholine | 4-(2-Bromo-4-fluoro-5-methylbenzyl)morpholine | Agrochemicals, Antidepressants |

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding benzoic acid derivative. Substituted benzoic acids are important intermediates in organic synthesis and are found in a number of pharmacologically active compounds, including anti-inflammatory and anticancer agents.[23][24][25][26][27][28]

Experimental Protocol: Oxidation to 2-Bromo-4-fluoro-5-methylbenzoic acid

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.

-

Oxidant Addition: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Reaction Execution: Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

-

Workup and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude benzoic acid, which can be purified by recrystallization.

Transformations of the Aromatic Ring: Building Complexity

The bromo and fluoro substituents on the aromatic ring provide orthogonal handles for a variety of cross-coupling and substitution reactions, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, and is a powerful method for the synthesis of biaryl compounds.[29][30][31][32] Biaryls are prevalent motifs in pharmaceuticals, natural products, and functional materials.[28][29][30][31][32]

Causality Behind Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid. The choice of solvent (e.g., a mixture of toluene and water or dioxane and water) is important for dissolving both the organic and inorganic reactants.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature of 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[33][34][35][36][37] The resulting aryl-alkynes are valuable intermediates and are found in various biologically active molecules.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction by TLC.

-

Workup and Purification: Once the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.[33][34]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl anilines and related compounds, which are important structural motifs in many pharmaceuticals.[32][38]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction by GC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom, activated by the ortho-bromo and para-aldehyde groups, can undergo nucleophilic aromatic substitution with various nucleophiles, particularly sulfur-based nucleophiles. This reaction provides a route to introduce thioether functionalities.

Experimental Protocol: SNAr with Thiophenol

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add thiophenol (1.1 eq) and a base such as potassium carbonate (1.5 eq).

-

Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Tandem and Multicomponent Reactions: Towards Molecular Complexity

The multiple reactive sites on this compound allow for the design of tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a Buchwald-Hartwig amination to introduce a primary amine ortho to the aldehyde could be followed by a cyclization reaction to form heterocyclic structures like quinazolines, which are known for their diverse pharmacological activities.[8][30][31][33]

Caption: A potential tandem reaction sequence to synthesize quinazolines.

Conclusion

This compound is a highly versatile building block with significant potential for the synthesis of a wide array of derivatives. The strategic derivatization of its aldehyde and aromatic functionalities through well-established synthetic methodologies opens avenues to novel chalcones, stilbenes, biaryls, N-arylamines, and various heterocyclic systems. Many of these structural motifs are of considerable interest to the pharmaceutical and materials science industries. This guide provides a foundational framework for researchers to explore the rich chemistry of this scaffold and to design and synthesize new molecules with potentially valuable biological and physical properties. Further exploration of tandem and multicomponent reactions starting from this compound could lead to the efficient discovery of novel and complex molecular architectures.

References

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.

- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. 2021.

- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. Current Medicinal Chemistry.

- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. PubMed.

- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. 2021.

- Transition metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.

- Benzoic Acid Derivatives as Prodrugs for the Tre

- Recent advances and potential pharmacological activities of chalcones and their heterocyclic derivatives-a valuable insight. Journal of Chemical and Pharmaceutical Research. 2016.

- Stilbene-based compounds: from synthesis to biological activities. Hilaris Publisher.

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology.

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis.

- This compound. AOBChem USA.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph

- N-BENZYLAMINE.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. 2022.

- Examples of bioactive molecules containing the biaryl framework.

- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Application and Pharmacology of Benzoic acid. ChemicalBook. 2022.

- Expanding chemical space by para-C−H arylation of arenes.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- potential applications of substituted anilines in medicinal chemistry. Benchchem.

- Examples of biaryl structure applications.

- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.

- Diversity-oriented synthesis of biaryl-containing macrocycles. RSC Blogs. 2017.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- The Wittig reaction. Lumen Learning.

- Selected biaryl-containing natural products.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules.

- Sonogashira Coupling. NROChemistry.

- The Knoevenagel Condens

- Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. Benchchem.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. 2023.

- 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g. Thermo Fisher Scientific.

- Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine.

- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules.

- Knoevenagel condensation of aldehydes with active methylene compounds...

- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.

- Application Notes and Protocols: Sonogashira Cross-Coupling for Fluoroenyne Synthesis. Benchchem.

- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. 2024.

- 2-Bromo-5-methylbenzaldehyde. Sigma-Aldrich.

- Sonogashira coupling. Wikipedia.

- Benzylamine. Wikipedia.

- 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety D

- 2-Bromo-4-methylbenzaldehyde technical grade 824-54-4. Sigma-Aldrich.

- 2-Bromo-4-fluorobenzaldehyde | 59142-68-6. Tokyo Chemical Industry (India) Pvt. Ltd..

- An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.

Sources

- 1. aobchem.com [aobchem.com]

- 2. 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. organicreactions.org [organicreactions.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. japsonline.com [japsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. benchchem.com [benchchem.com]

- 13. Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design. | Semantic Scholar [semanticscholar.org]

- 16. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Bromo-4-methylbenzaldehyde | CAS#:36276-24-1 | Chemsrc [chemsrc.com]

- 19. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 21. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 26. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 29. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. blogs.rsc.org [blogs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

- 37. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 38. asianpubs.org [asianpubs.org]

Introduction: The Strategic Importance of 2-Bromo-4-fluoro-5-methylbenzaldehyde

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Bromo-4-fluoro-5-methylbenzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, a methyl group, and a reactive aldehyde function—provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these groups allows for sequential, regioselective modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic additions, and reductive aminations. This guide provides a detailed exploration of the principal synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic that governs the transformation to this valuable intermediate.

Part 1: Synthesis via Electrophilic Aromatic Bromination

This synthetic approach is predicated on the direct bromination of a pre-functionalized benzaldehyde. The success of this route hinges on the regiochemical control exerted by the existing substituents on the aromatic ring.

Core Starting Material: 4-Fluoro-3-methylbenzaldehyde

The most logical precursor for this route is 4-fluoro-3-methylbenzaldehyde, a commercially available compound valued as an intermediate in its own right for pharmaceuticals and agrochemicals.[1][2] Its structure contains the requisite fluoro and methyl groups in the correct relative positions.

Scientific Rationale & Mechanistic Considerations

The central challenge is to introduce a bromine atom selectively at the C-2 position of 4-fluoro-3-methylbenzaldehyde. The regiochemical outcome of electrophilic aromatic substitution is dictated by the cumulative electronic and steric effects of the substituents already present on the ring.

-

Aldehyde Group (-CHO): Strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects (-M, -I).

-

Fluorine Atom (-F): Deactivating due to its strong inductive effect (-I) but an ortho, para-director because of its electron-donating resonance effect (+M).

-

Methyl Group (-CH₃): Activating and an ortho, para-director due to its inductive and hyperconjugative effects (+I).

Analysis of Regioselectivity: The target C-2 position is ortho to the deactivating aldehyde group. However, it is also ortho to the activating methyl group and para to the ortho, para-directing fluorine atom. The synergistic activating and directing effects of the methyl and fluoro groups at C-2 are expected to overcome the deactivating influence of the adjacent aldehyde, making this position the most nucleophilic and sterically accessible for electrophilic attack. Bromination at other positions is less favored due to stronger deactivation or lack of concerted activation.

Experimental Protocol (Proposed)

This protocol is based on standard electrophilic bromination conditions for activated aromatic systems, analogous to the bromination of similar substituted benzaldehydes.[3][4]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃) or iron(III) bromide (FeBr₃) (0.1 - 1.1 eq.), and cool the mixture to 0°C in an ice bath.

-

Bromination: Slowly add a solution of molecular bromine (Br₂) (1.0-1.1 eq.) in the same solvent via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice water. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash sequentially with a sodium metabisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Workflow Diagram

Caption: Workflow for synthesis via electrophilic bromination.

Part 2: Synthesis via Formylation of a Toluene Derivative

This alternative strategy involves constructing the aldehyde functionality onto a pre-existing 2-bromo-4-fluoro-1-methylbenzene ring system. This route offers excellent regiochemical control, as the position of formylation can be precisely directed.

Core Starting Material: 2-Bromo-4-fluorotoluene

2-Bromo-4-fluorotoluene (IUPAC: 2-bromo-4-fluoro-1-methylbenzene) is the key starting material for this pathway. It is commercially available and can be synthesized from 4-fluorotoluene via electrophilic bromination, although this often produces a mixture of isomers that require separation.[5][6][7]

Scientific Rationale & Method Selection

Introducing a formyl (-CHO) group onto an aromatic ring can be achieved through several methods. The choice of method depends on the reactivity of the substrate and the desired regioselectivity.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich arenes.[8][9] The combined activating effects of the methyl and fluoro groups in 2-bromo-4-fluorotoluene make the ring sufficiently nucleophilic for this transformation.[10] The formylation is expected to occur at the position para to the fluorine atom (C-5), which is the most activated and sterically accessible site.

-

Directed ortho-Metalation (DoM) and Halogen-Metal Exchange: This powerful technique uses an organolithium reagent (like n-BuLi or LDA) to selectively functionalize a specific position.

-

Halogen-Metal Exchange: The reaction between an aryl bromide and an alkyllithium reagent at low temperatures (e.g., -78°C) is typically very fast and results in the replacement of the bromine atom with lithium.[11] This would generate a 2-lithio-4-fluoro-1-methylbenzene intermediate. Subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde at the C-2 position, which is precisely where the bromine was. This method offers exceptional regiocontrol.

-

Given its superior regioselectivity, the halogen-metal exchange followed by formylation is the preferred method.

Experimental Protocol (Halogen-Metal Exchange & Formylation)

-

Reaction Setup: To a flame-dried, three-necked flask under a strict inert atmosphere (N₂ or Ar), add a solution of 2-bromo-4-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.0-1.1 eq., as a solution in hexanes) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 30-60 minutes to allow for complete halogen-metal exchange.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 eq.) dropwise to the aryllithium solution at -78°C.

-

Reaction Progression: After the DMF addition, continue stirring at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. After filtration and solvent evaporation, purify the crude product via column chromatography to obtain this compound.

Workflow Diagram

Caption: Workflow for synthesis via formylation.

Part 3: Comparative Analysis of Starting Materials & Routes

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, cost, scalability, and the technical capabilities of the laboratory.

| Parameter | Route 1: Electrophilic Bromination | Route 2: Formylation |

| Starting Material | 4-Fluoro-3-methylbenzaldehyde | 2-Bromo-4-fluorotoluene |

| Commercial Availability | Readily available as a specialty chemical.[1][12] | Readily available as a specialty chemical.[7][13] |

| Number of Steps | 1 | 1 |

| Key Reagents | Br₂, Lewis Acid (e.g., AlCl₃) | n-BuLi, DMF |

| Key Challenge | Regioselectivity: Potential for isomeric impurities if directing group effects are not perfectly selective. | Strictly Anhydrous/Inert Conditions: Requires careful handling of pyrophoric n-BuLi and moisture-sensitive intermediates. |